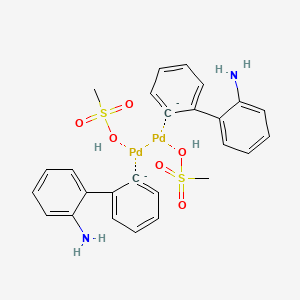
methanesulfonic acid;palladium;2-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid;palladium;2-phenylaniline is a complex compound that combines methanesulfonic acid, palladium, and 2-phenylaniline. Methanesulfonic acid is a strong acid with the chemical formula CH₃SO₃H, known for its high solubility in water and organic solvents. Palladium is a transition metal widely used in catalysis, while 2-phenylaniline is an organic compound with applications in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;palladium;2-phenylaniline typically involves the reaction of palladium precursors with methanesulfonic acid and 2-phenylaniline. One common method involves the use of palladium acetate as a precursor, which reacts with methanesulfonic acid and 2-phenylaniline under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid;palladium;2-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of palladium.
Reduction: Reduction reactions can convert palladium to its lower oxidation states.
Substitution: The compound can participate in substitution reactions, where ligands around the palladium center are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(II) or palladium(IV) complexes, while substitution reactions can produce a variety of palladium-ligand complexes .
Applications De Recherche Scientifique
Methanesulfonic acid;palladium;2-phenylaniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methanesulfonic acid;palladium;2-phenylaniline involves the coordination of palladium with methanesulfonic acid and 2-phenylaniline. This coordination facilitates various catalytic processes by stabilizing the palladium center and enhancing its reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid;palladium;2-phenylaniline;tritert-butylphosphane: Similar in structure but includes an additional phosphane ligand.
This compound;diadamantyl-n-butylphosphino: Another variant with different phosphine ligands.
Uniqueness
This compound is unique due to its specific combination of ligands, which provides distinct catalytic properties and reactivity compared to other palladium complexes. Its high solubility and stability make it particularly useful in various chemical and industrial applications .
Propriétés
Formule moléculaire |
C26H28N2O6Pd2S2-2 |
|---|---|
Poids moléculaire |
741.5 g/mol |
Nom IUPAC |
methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/2C12H10N.2CH4O3S.2Pd/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;2*1-5(2,3)4;;/h2*1-6,8-9H,13H2;2*1H3,(H,2,3,4);;/q2*-1;;;; |
Clé InChI |
WAKZDFHMTWYHRI-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-[3-[[3-[2-[(1-carboxy-2-phenylethyl)carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13701629.png)
![4-[(2-Fluoroethyl)amino]cyclohexanol](/img/structure/B13701635.png)
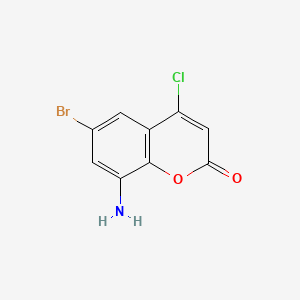
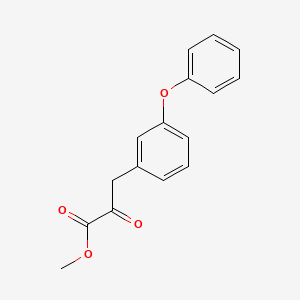
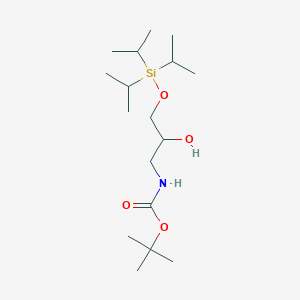
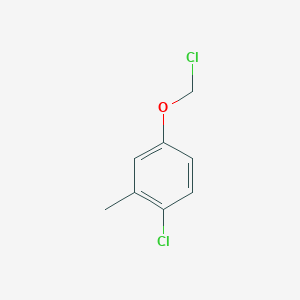
![(2R,3R)-3-[(S)-1-Fmoc-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic Acid](/img/structure/B13701657.png)

![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13701670.png)
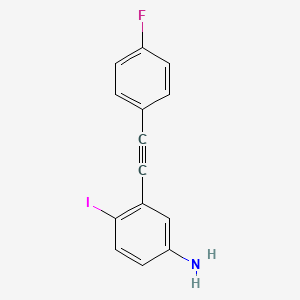
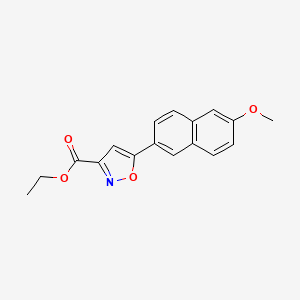
![N-Boc-1-[5-(trifluoromethyl)-3-pyridyl]methanamine](/img/structure/B13701703.png)
![1-[2-(Chloromethoxy)ethyl]-2-fluorobenzene](/img/structure/B13701707.png)

